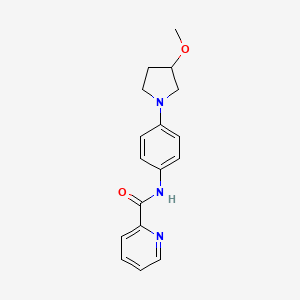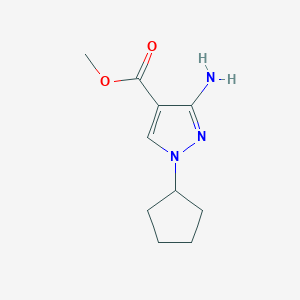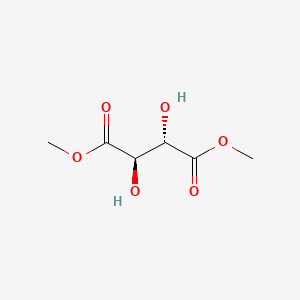
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The IUPAC name for this compound is 1-methyl-2-(pyrrolidin-3-ylmethyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves several steps. The reaction mixture is stirred, and then methyl vinyl ketone is added dropwise within 20 minutes with continued vigorous stirring at the same temperature leading to the formation of the compound .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole consists of a pyrrole ring attached to a pyrrolidine ring via a methylene bridge . The pyrrole ring is five-membered and contains nitrogen, while the pyrrolidine ring is a saturated five-membered ring also containing nitrogen .科学的研究の応用
Synthesis and Catalytic Applications
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole and related pyrrolidine compounds are pivotal in heterocyclic chemistry, contributing significantly to the synthesis of complex organic molecules. These compounds act as key intermediates in various catalytic processes, including asymmetric Michael addition, showcasing their versatility in enabling high yield and excellent enantioselectivities. Such catalytic applications highlight their importance in the development of new organocatalysts, which are crucial for advancing synthetic methodologies in medicinal chemistry and drug discovery (Cui Yan-fang, 2008).
Material Science and Polymer Research
In material science, pyrrole derivatives, including 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, are utilized in the electrosynthesis of polypyrrole thin films. These films exhibit notable electrochemical activity, which can be attributed to the unique properties of pyrrole-based polymers. Such materials are being explored for various applications, including sensors, actuators, and electronic devices, due to their conductive and electrochromic properties (L. Viau et al., 2014).
Organic Electronics and Sensing Technology
The exploration of pyrrole derivatives extends into the field of organic electronics and sensing technology. These compounds are integral to the design and synthesis of novel fluorescent sensors and electro-optic materials. Their ability to undergo specific interactions with inorganic cations makes them valuable for developing new sensing modalities. Furthermore, their incorporation into donor-acceptor chromophores for electro-optic applications underscores the potential of pyrrolidine derivatives in advancing photonic technologies and materials science (A. Facchetti et al., 2006).
Advanced Polymerization Techniques
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole-related compounds are also significant in polymer chemistry, where they serve as catalysts or monomers in specific selective living polymerization processes. Such applications demonstrate the role of these compounds in facilitating the production of polymers with tailored properties, essential for various industrial and technological applications. This area of research is crucial for the development of new materials with predefined molecular weights and structural characteristics (Ling‐Jiun Wang et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVGDGZKMJIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)
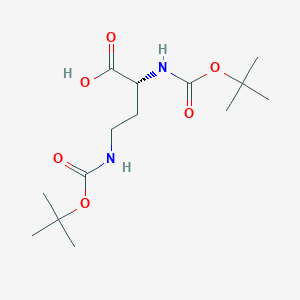


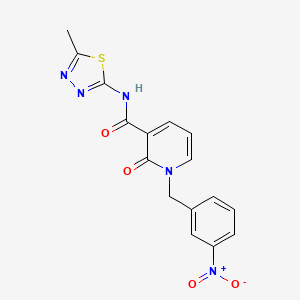
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)
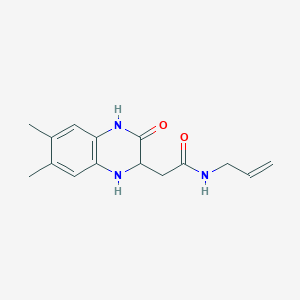
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)
